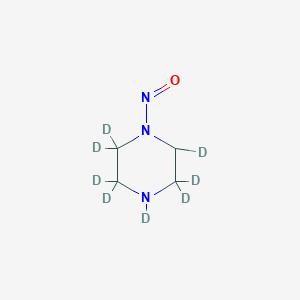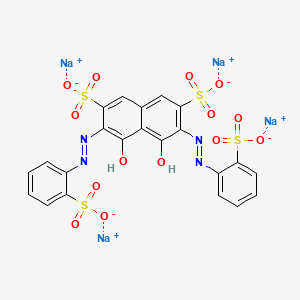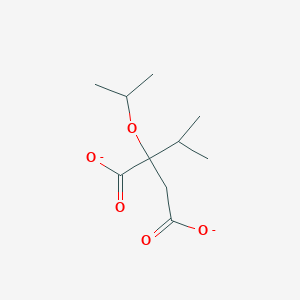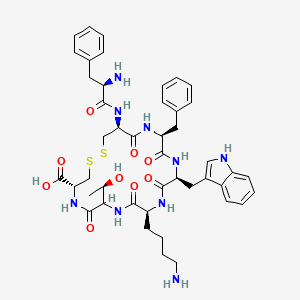
2,2,3,3,4,5,5,6-Octadeuterio-1-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosopiperazine-d8: is a deuterated variant of N-Nitrosopiperazine, a compound known for its carcinogenic properties. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications. This compound is primarily utilized in research focused on understanding the mechanisms of carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosopiperazine-d8 is synthesized through the nitrosation of piperazine-d8. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: Industrial production of N-Nitrosopiperazine-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the isotopic labeling of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosopiperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group back to the amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to piperazine-d8.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-Nitrosopiperazine-d8 is extensively used in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for studying nitrosamine compounds.
Biology: Employed in studies investigating the biological effects of nitrosamines, particularly their carcinogenic properties.
Medicine: Utilized in research focused on understanding the mechanisms of cancer development and potential therapeutic interventions.
Mechanism of Action
The precise mechanism of action of N-Nitrosopiperazine-d8 is not fully understood. it is postulated that the compound acts as a DNA alkylating agent, binding to and modifying DNA molecules. These modifications can induce structural and functional changes in DNA, leading to carcinogenesis .
Comparison with Similar Compounds
- N-Nitrosopiperazine
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomorpholine
Comparison: N-Nitrosopiperazine-d8 is unique due to its deuterium labeling, which allows for detailed tracing and study in scientific research. Compared to other nitrosamines, it provides a more precise understanding of the compound’s behavior and interactions in biological systems .
Properties
Molecular Formula |
C4H9N3O |
|---|---|
Molecular Weight |
123.18 g/mol |
IUPAC Name |
2,2,3,3,4,5,5,6-octadeuterio-1-nitrosopiperazine |
InChI |
InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D,4D2/hD |
InChI Key |
CVTIZMOISGMZRJ-HJOWPTDZSA-N |
Isomeric SMILES |
[2H]C1C(N(C(C(N1N=O)([2H])[2H])([2H])[2H])[2H])([2H])[2H] |
Canonical SMILES |
C1CN(CCN1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)



![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)

